molecular formula C22H19BrN2O B11534787 2-(4-bromonaphthalen-1-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

Katalognummer: B11534787
Molekulargewicht: 407.3 g/mol
InChI-Schlüssel: IKCDEZUITSNUEE-QBVSKOQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is an organic compound with a complex structure that includes a bromonaphthalene moiety and an acetohydrazide group

Vorbereitungsmethoden

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the bromination of naphthalene to form 4-bromonaphthalene. This intermediate is then reacted with hydrazine derivatives under specific conditions to form the acetohydrazide group. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Analyse Chemischer Reaktionen

2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s hydrazide group plays a crucial role in its activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide include:

    1-(4-bromonaphthalen-1-yl)ethanone: This compound shares the bromonaphthalene moiety but lacks the acetohydrazide group.

    4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate: This compound has a similar bromonaphthalene structure but with different functional groups attached.

The uniqueness of 2-(4-bromonaphthalen-1-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide lies in its combination of the bromonaphthalene and acetohydrazide groups, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C22H19BrN2O

Molekulargewicht

407.3 g/mol

IUPAC-Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C22H19BrN2O/c1-16(13-17-7-3-2-4-8-17)15-24-25-22(26)14-18-11-12-21(23)20-10-6-5-9-19(18)20/h2-13,15H,14H2,1H3,(H,25,26)/b16-13+,24-15+

InChI-Schlüssel

IKCDEZUITSNUEE-QBVSKOQHSA-N

Isomerische SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Kanonische SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.